molecular formula C17H19NO B1610115 2-(Naphthalen-2-YL)-2-(pentyloxy)acetonitrile CAS No. 500372-26-9

2-(Naphthalen-2-YL)-2-(pentyloxy)acetonitrile

Cat. No. B1610115
M. Wt: 253.34 g/mol
InChI Key: AFNOPYUTGOKTHI-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-YL)-2-(pentyloxy)acetonitrile, also known as 2-Naphthyl-2-pentyloxyacetonitrile, is a heterocyclic compound with an aromatic ring structure. It is a colorless crystalline solid with a melting point of 80–81 °C and a boiling point of 248–250 °C. The compound is used in the synthesis of various molecules of pharmaceutical and agrochemical interest. It is also used in the synthesis of various biologically active molecules, such as antibiotics, antivirals, and other medicinal compounds.

Scientific Research Applications

Organic Synthesis and Characterization

2-(Naphthalen-2-yl)-2-(pentyloxy)acetonitrile and related compounds have been explored for their potential in organic synthesis. For instance, Villemin et al. (2010) developed a green synthesis route for new 1,2-Naphthoquinomethane acetonitriles in water, highlighting the compound's role in facilitating cascade reactions in the presence of basic catalysts (Villemin, Benabdallah, Rahmoun, Jouannic, Choukchou-Braham, Mostefa-Kara, 2010).

Materials Science and Photophysics

In the realm of materials science, García-López et al. (2014) synthesized organotin compounds derived from Schiff bases, including those related to 2-(Naphthalen-2-yl)-2-(pentyloxy)acetonitrile, for application in organic light-emitting diodes (OLEDs). Their work focuses on the synthesis, photophysical characterization, and potential use of these compounds in OLEDs, demonstrating their intrinsic electroluminescence properties (García-López, Muñoz-Flores, Jiménez‐Pérez, Moggio, Arias, Chan-Navarro, Santillán, 2014).

Chemical Sensing

2-(Naphthalen-2-yl)-2-(pentyloxy)acetonitrile derivatives have also been employed in the development of chemosensors. Roy et al. (2016) designed a ratiometric chemosensor based on a naphthalene-quinoline conjugate, demonstrating its application in detecting aluminum ions and fluoride ions, showcasing the versatility of naphthalene derivatives in sensor development (Roy, Dey, Roy, 2016).

Antibacterial Studies

Al-amery (2016) conducted antibacterial studies on metal ion complexes of a bidentate ligand similar to 2-(Naphthalen-2-yl)-2-(pentyloxy)acetonitrile. This research highlights the antimicrobial properties of these complexes, indicating the potential for applications in developing antibacterial agents (Al-amery, 2016).

properties

IUPAC Name

2-naphthalen-2-yl-2-pentoxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-2-3-6-11-19-17(13-18)16-10-9-14-7-4-5-8-15(14)12-16/h4-5,7-10,12,17H,2-3,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNOPYUTGOKTHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(C#N)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439314
Record name 2-(2-Naphthyl)-2-(pentyloxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Naphthalen-2-YL)-2-(pentyloxy)acetonitrile

CAS RN

500372-26-9
Record name 2-(2-Naphthyl)-2-(pentyloxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Naphthyl)-2-(pentyloxy)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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